2,4,5-trimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide
Overview
Description
2,4,5-Trimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of three methoxy groups attached to the benzene ring and a trifluoromethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 2,4,5-trimethoxybenzoic acid with 2-(trifluoromethyl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of 2,4,5-trimethoxybenzoic acid or 2,4,5-trimethoxybenzaldehyde.
Reduction: Formation of 2,4,5-trimethoxy-N-[2-(aminomethyl)phenyl]benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,4,5-Trimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It is investigated for its effects on various biological systems, including its potential as an antifungal or antibacterial agent.
Mechanism of Action
The mechanism of action of 2,4,5-trimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as protein kinases, which play a crucial role in cell signaling pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in the target proteins, thereby increasing its potency .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethoxybenzamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2,4,5-Trimethoxy-N-[2-(trifluoromethoxy)phenyl]benzamide: Contains a trifluoromethoxy group instead of a trifluoromethyl group, leading to variations in reactivity and applications.
Uniqueness
2,4,5-Trimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in medicinal chemistry, where the trifluoromethyl group enhances its metabolic stability and bioavailability .
Properties
IUPAC Name |
2,4,5-trimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO4/c1-23-13-9-15(25-3)14(24-2)8-10(13)16(22)21-12-7-5-4-6-11(12)17(18,19)20/h4-9H,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEVJQZFIDXZTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2=CC=CC=C2C(F)(F)F)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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